Methyl yellow
Description
Properties
IUPAC Name |
N,N-dimethyl-4-phenyldiazenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYPECIVGRXBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3, Array | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020491 | |
| Record name | C.I. Solvent Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-dimethylaminoazobenzene appears as yellow crystalline leaflets or an orange powder. (NTP, 1992), Yellow, leaf-shaped crystals; [NIOSH], YELLOW CRYSTALS., Yellow, leaf-shaped crystals. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
Sublimes (NIOSH, 2023), sublimes, Sublimes | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), SOL IN ALCOHOL, BENZENE, CHLOROFORM; SOL IN ETHER, PETROLEUM ETHER, MINERAL ACIDS, OILS., VERY SOL IN PYRIDINE., Water solubility of 13.6 ppm., Solubility in water: none, 0.001% | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.78 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.78 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
3e-07 mmHg (est.) (NIOSH, 2023), 0.0000003 [mmHg], 0.0000003 mmHg (est.) | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/282 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
YELLOW CRYSTALLINE LEAFLETS, Yellow, leaf-shaped crystals. | |
CAS No. |
60-11-7 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Solvent Yellow 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)azobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl yellow | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dimethylaminoazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIMETHYLAMINOAZOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49L8E13FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Aniline, N,N-dimethyl-p-phenylazo- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/BX7026F0.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
232 °F (decomposes) (NTP, 1992), 114-117 °C, 114-117 °C, 232 °F, 237 °F | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16060 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(DIMETHYLAMINO)AZOBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2692 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1498 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 4-DIMETHYLAMINOAZOBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/436 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 4-Dimethylaminoazobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0220.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
The synthesis of 4-(Dimethylamino)azobenzene typically involves the azo coupling reaction, where a diazonium salt reacts with an activated aromatic compound. One common method is the reaction between 4-nitroso-N,N-dimethylaniline and aniline under acidic conditions. Another method involves the Mills reaction, which uses aromatic nitroso derivatives and anilines . Industrial production often employs catalytic processes using supported gold nanoparticles to achieve high yields and environmentally friendly conditions .
Chemical Reactions Analysis
4-(Dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction typically yields hydrazo compounds.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitutions to the ortho and para positions. Common reagents include strong acids, oxidizing agents, and reducing agents.
Scientific Research Applications
Applications Overview
- Acid-Base Indicator
- Colorimetric Sensors
- Food Safety Testing
- Industrial Uses
Case Study 1: Detection of Chromium Ions
A study focused on creating test papers incorporating Dithis compound for the detection of Cr³⁺ ions showed that these papers could change color dramatically from light yellow to magenta upon exposure to chromium ions. The binding constant was determined to be approximately , indicating strong interaction with Cr³⁺ ions .
Case Study 2: Food Safety Analysis
In a study analyzing food products for the presence of Dithis compound, researchers developed an LC-MS/MS method that successfully identified and quantified the dye in various samples. The method's sensitivity and specificity were validated, highlighting its effectiveness for regulatory compliance .
Data Tables
| Application | Description |
|---|---|
| Acid-Base Indicator | Used for titrations and determining pH levels |
| Colorimetric Sensors | Detects metal ions like Cr³⁺ via color change |
| Food Safety Testing | LC-MS/MS methods for detecting synthetic dyes |
| Industrial Colorant | Used in textiles, cosmetics, and plastics |
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)azobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization is triggered by light, causing a change in the molecular structure that can affect its interaction with other molecules. The compound’s effects are mediated through its interaction with molecular targets such as proteins and nucleic acids, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (azo groups, dimethylamino substituents) or functional roles (dyes, indicators) with Dimethyl Yellow:
| Property | Dithis compound | Acid Yellow 9 | Ethylhexyl Dimethyl PABA | Solvent Yellow 93 |
|---|---|---|---|---|
| Molecular Formula | C₁₄H₁₅N₃ | C₁₂H₉N₃Na₂O₆S₂ | C₁₈H₂₉NO₂ | C₂₄H₂₂N₄O₂ |
| Molecular Weight | 225.29 g/mol | 401.32 g/mol | 277.40 g/mol | 398.46 g/mol |
| Appearance | Yellow-orange powder | Yellow crystalline solid | Oily yellow liquid | Not specified |
| Solubility | Soluble in ethanol, ether, CHCl₃ | Water-soluble (sulfonate groups) | Soluble in alcohol, strong acids | Limited data |
| pH Sensitivity | 2.9 (red) – 4.0 (yellow) | Not pH-sensitive | Not pH-sensitive | Not pH-sensitive |
| Primary Applications | pH indicator, industrial dye | Food dye (E105), textiles | UV filter in sunscreens | Industrial dye, coatings |
| Toxicity | LD₅₀ (oral, mice): 300 mg/kg | Approved for food use (low risk) | Cosmetic use (EWG: moderate risk) | Limited data |
| Regulatory Status | IARC 2B carcinogen | FDA-approved (food additive) | Cosmetic use (controversial) | Not classified |
Detailed Comparative Analysis
Acid Yellow 9 (C.I. Food Yellow 2)
- Structure : Contains sulfonate groups (-SO₃Na) for water solubility, unlike Dithis compound’s hydrophobic structure .
- Applications : Used in food (E105), cosmetics, and textiles due to its stability in aqueous environments .
- Safety : Regulatory approval for food use suggests lower toxicity compared to Dithis compound, though long-term effects require monitoring .
Ethylhexyl Dimethyl PABA
- Structure: Features a branched ethylhexyl chain and dimethylamino group, enhancing lipid solubility for sunscreen formulations .
- Applications : UV absorber in sunscreens, though concerns about endocrine disruption have reduced its prevalence .
Solvent Yellow 93
Research Findings
- Synthesis : Dithis compound is synthesized via diazotization of aniline followed by coupling with dimethylaniline . Acid Yellow 9 involves sulfonation of azo intermediates for water compatibility .
- Bioactivity: Dithis compound’s carcinogenicity contrasts with Acid Yellow 9’s food-grade safety, highlighting the role of functional groups in toxicity .
- Performance : Dithis compound’s pH sensitivity makes it superior for titrations, whereas Ethylhexyl Dimethyl PABA’s lipophilicity optimizes UV absorption .
Biological Activity
Dimethyl Yellow, chemically known as N,N-dimethyl-4-aminoazobenzene, is an azo dye that has garnered attention due to its biological activity and potential health risks. This compound is primarily used as a coloring agent in various industrial applications, including food products, although its use in food has raised significant health concerns. This article explores the biological activity of Dithis compound, including its carcinogenic properties, detection methods, and biodegradation potential.
Dithis compound is classified under the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, indicating that it is possibly carcinogenic to humans. The chemical formula of Dithis compound is C₁₄H₁₅N₃, and it has a molecular weight of 225.29 g/mol. Its structure features an azo group (-N=N-) that links two aromatic rings, which is characteristic of many synthetic dyes.
Carcinogenicity
Dithis compound has been implicated in various studies concerning its carcinogenic potential. The dye's ability to form reactive metabolites can lead to DNA damage, which is a precursor to cancer development. In animal studies, exposure to Dithis compound has shown to induce tumors in the liver and bladder, reinforcing its classification as a potential carcinogen .
Toxicological Profile
The toxicological effects of Dithis compound include:
- Acute Toxicity : It is classified as toxic if swallowed and can cause serious eye irritation. The LD50 (lethal dose for 50% of the population) for rats is reported to be between 135-163 mg/kg .
- Chronic Effects : Long-term exposure may lead to skin irritation and other health issues related to carcinogenicity .
Detection Methods
The detection of Dithis compound in food products has been a focus of research due to its unauthorized use as a coloring agent. Several analytical techniques have been employed:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method allows for rapid detection and quantification of Dithis compound in food products such as curry and dried beancurd. A study reported a detection limit of 0.5 mg/kg in food samples .
- Spectrophotometry : Various studies have utilized spectrophotometric methods for analyzing synthetic colors in food products .
Biodegradation Studies
Recent research has focused on the biodegradation of Dithis compound using fungal species. A study isolated a fungus capable of utilizing Dithis compound as a sole carbon source while effectively decolorizing it. The optimal conditions for decolorization were found to be pH 6 and temperature at 30°C, achieving over 90% decolorization within 72 hours .
Table: Summary of Biodegradation Studies
| Fungal Species | Decolorization Rate (%) | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|
| Isolated Fungus A | 90 | 6 | 30 |
| Saccharomyces cerevisiae | 85 | 7 | 28 |
Case Study: Detection in Food Products
In April 2009, an alert was issued regarding the presence of Dithis compound in Madras curry powder imported from India. Subsequent investigations revealed widespread contamination across various food products, prompting regulatory actions and public health advisories .
Case Study: Environmental Impact
Research conducted on the environmental impact of Dithis compound highlighted its toxicity to aquatic life. The compound was found to be very toxic to fish and other aquatic organisms, raising concerns about its disposal and environmental safety .
Q & A
Q. What peer-review criteria are critical for evaluating Dithis compound-related manuscripts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
